![molecular formula C11H14N4O5 B14662179 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol CAS No. 51481-59-5](/img/structure/B14662179.png)
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is a chemical compound that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol typically involves the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.
Introduction of the pentitol moiety: This involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a suitable pentitol derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is unique due to its specific substitution pattern and the presence of the pentitol moiety, which may confer distinct biological properties and applications.
Propriétés
Numéro CAS |
51481-59-5 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-7(5-6(14-15)11(19)13-3-12-5)10-9(18)8(17)4(2-16)20-10/h3-4,8-10,16-18H,2H2,1H3,(H,12,13,19) |
Clé InChI |
PKSJGQGODFZFOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C(=N1)C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


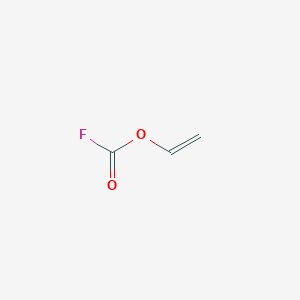
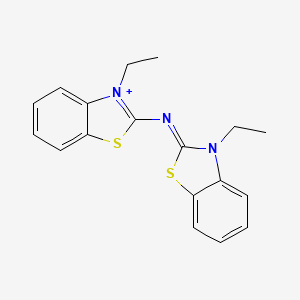

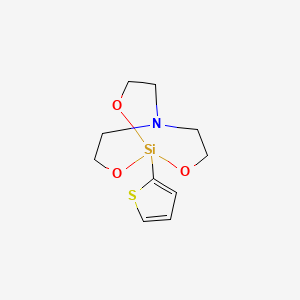


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
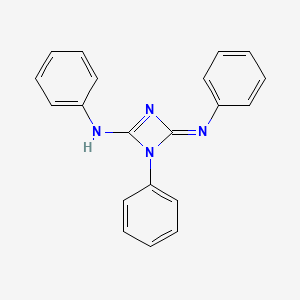
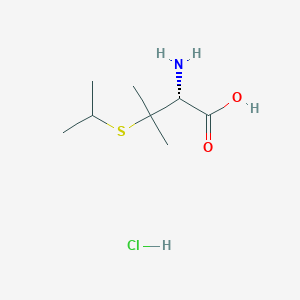
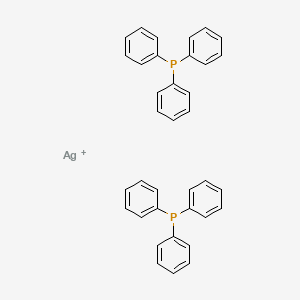
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)

